![molecular formula C17H24ClN3O4S B2904715 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1448067-51-3](/img/structure/B2904715.png)
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a piperidine ring, a sulfonyl group, and a methanone group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cyclization, hydrogenation, and multicomponent reactions .Molecular Structure Analysis
The compound’s structure includes a pyridine ring and a piperidine ring, both of which are common in pharmaceutical compounds. The sulfonyl group could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the piperidine ring might undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact the compound’s solubility .Scientific Research Applications
Antimicrobial Activity
Compounds related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have demonstrated antimicrobial activity. For instance, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed significant antibacterial and antifungal activities against pathogenic bacterial and fungal strains, suggesting potential in antimicrobial research (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
The structural properties of similar compounds have been extensively studied. For example, research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime revealed interesting conformational and electronic properties, including insights into intermolecular interactions and thermal stability, which are crucial for the development of new pharmaceuticals (Karthik et al., 2021).
Analgesic Applications
Some derivatives have been investigated for their analgesic properties. For instance, a specific compound, F 13640, showed long-term analgesia in models of chronic pain and spinal cord injury, indicating potential applications in pain management (Colpaert et al., 2004).
Synthesis and Crystal Structure
Research has also focused on the synthesis and crystal structure of related compounds. The synthesis process often involves multi-step reactions, providing insights into the structural and chemical properties that can influence biological activity (Girish et al., 2008).
Anticancer and Antimicrobial Agents
Novel derivatives of similar structures have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. Molecular docking studies of these compounds suggest potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It binds to the receptor and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the GPR119 receptor, the compound stimulates glucose-dependent insulin release by direct action in the pancreas . It also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract . These actions contribute to the regulation of glucose homeostasis in the body .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis . The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice and is well tolerated in rats and monkeys in vivo .
Result of Action
The result of the compound’s action is the lowering of plasma PCSK9 levels . This leads to an increase in the number of low-density lipoprotein receptors (LDLRs) on the surface of liver cells, which in turn increases the uptake of low-density lipoprotein (LDL) from the bloodstream and decreases the level of LDL cholesterol .
Future Directions
properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4S/c1-26(23,24)21-10-4-13(5-11-21)17(22)20-8-6-15(7-9-20)25-16-3-2-14(18)12-19-16/h2-3,12-13,15H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYEDSNGPFSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.